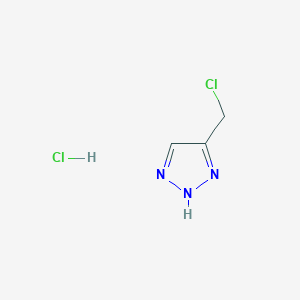![molecular formula C21H16N2O2S3 B2385570 2-{[2-(Alilsulfanyl)[1]benzotieno[3,2-d]pirimidin-4-il]sulfanyl}bencenocarboxilato de metilo CAS No. 478030-03-4](/img/structure/B2385570.png)
2-{[2-(Alilsulfanyl)[1]benzotieno[3,2-d]pirimidin-4-il]sulfanyl}bencenocarboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[2-(allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is a complex organic compound that features a benzothieno[3,2-d]pyrimidine core
Aplicaciones Científicas De Investigación
Methyl 2-{[2-(allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of allylsulfanyl and sulfanyl groups. The final step involves esterification to form the methyl benzenecarboxylate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[2-(allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allylsulfanyl groups.
Substitution: The sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylsulfanyl groups would yield sulfoxides or sulfones, while reduction would yield the corresponding hydrocarbons.
Mecanismo De Acción
The mechanism of action of Methyl 2-{[2-(allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{[2-(methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate
- Methyl 2-{[2-(ethylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate
Uniqueness
Methyl 2-{[2-(allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Propiedades
IUPAC Name |
methyl 2-[(2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-yl)sulfanyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S3/c1-3-12-26-21-22-17-13-8-4-6-10-15(13)27-18(17)19(23-21)28-16-11-7-5-9-14(16)20(24)25-2/h3-11H,1,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOYMBUVRPTTGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2SC4=CC=CC=C43)SCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2385487.png)
![Tert-butyl 5-[methyl(prop-2-enoyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2385488.png)
![Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2385490.png)



![(5,6-Dichloropyridin-3-yl)-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)methanone](/img/structure/B2385497.png)

![N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2385500.png)
![N-[4-(dimethylamino)phenyl]-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2385505.png)
![N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2385506.png)
![5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2385508.png)


